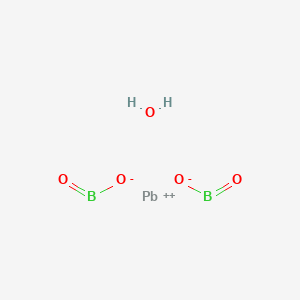

Lead metaborate monohydrate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

lead(2+);oxido(oxo)borane;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BO2.H2O.Pb/c2*2-1-3;;/h;;1H2;/q2*-1;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSNZWSJUUUHCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)[O-].B(=O)[O-].O.[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2H2O5Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301047606 | |

| Record name | Lead metaborate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301047606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10214-39-8 | |

| Record name | Lead metaborate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010214398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead metaborate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301047606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEAD METABORATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25LHZ180HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of Lead Metaborate Monohydrate and Related Crystalline Borates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead metaborate monohydrate, Pb(BO2)2·H2O, is a compound of interest in materials science with applications in the manufacturing of lead glass, fire-retardant coatings, and as a desiccant in paints and inks.[1] While its synthesis is well-documented, detailed analysis of its single-crystal structure remains elusive in publicly accessible literature, with many synthesis routes yielding amorphous or nanocrystalline products.[2] This guide provides a comprehensive overview of the synthesis and characterization of this compound, addresses the challenges in obtaining single crystals suitable for X-ray diffraction, and presents a detailed crystal structure analysis of a related crystalline lead borate compound as an illustrative case study. This approach offers valuable insights into the structural chemistry of lead borates and the methodologies employed for their characterization.

Introduction to this compound

Lead(II) metaborate monohydrate is an inorganic compound with the chemical formula Pb(BO2)2·H2O.[3][4] It is a white, powdered solid that is insoluble in water and alkali but soluble in acids.[1][5] The compound loses its water of crystallization at approximately 160 °C.[6][7] Its primary applications leverage its properties as a component in leaded glass formulations and as a drying agent in various industrial products.[1][5]

Synthesis of this compound

Several methods have been established for the synthesis of this compound. The choice of method can influence the crystallinity of the final product.

Precipitation Method

A common and straightforward method involves the precipitation of lead metaborate from an aqueous solution. This typically involves the reaction of a soluble lead salt, such as lead acetate or lead nitrate, with a solution of borax (sodium tetraborate).[1][6][7]

Experimental Protocol:

-

Prepare a solution of lead(II) acetate by dissolving lead oxide in acetic acid.

-

Prepare a separate solution of borax (Na2B4O7·10H2O) in deionized water.

-

Slowly add the lead acetate solution to the borax solution with constant stirring.

-

A white precipitate of this compound will form.

-

The precipitate is then filtered, washed with deionized water to remove any unreacted salts, and dried at a low temperature to prevent the loss of hydration water.

The causality behind this experimental choice lies in the low solubility of lead metaborate in water, which drives the reaction towards the formation of the precipitate. However, this rapid precipitation often leads to the formation of amorphous or poorly crystalline material.[2]

Boric Acid Method

Another synthesis route utilizes the reaction of lead hydroxide with boric acid.[1]

Experimental Protocol:

-

Prepare lead(II) hydroxide by reacting a soluble lead salt with an alkaline solution (e.g., sodium hydroxide).

-

Wash the lead hydroxide precipitate thoroughly to remove excess alkali.

-

Suspend the lead hydroxide in a solution of boric acid.

-

The reaction is stirred until the formation of lead metaborate is complete.

-

The product is then filtered, washed, and dried.

This method offers an alternative pathway that can also be tailored to control particle size and morphology, although achieving large single crystals remains a challenge.

Characterization Techniques

To analyze the structure of the synthesized lead metaborate, a combination of analytical techniques is employed.

-

X-Ray Powder Diffraction (XRPD): This is the primary technique used to determine the crystallinity of the synthesized material. Amorphous materials will produce a broad halo in the diffraction pattern, while a crystalline material will show a series of sharp Bragg peaks.[2] For lead metaborate, XRPD is crucial to ascertain whether a crystalline phase has been successfully synthesized.

-

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the compound. For this compound, IR spectra can confirm the presence of borate groups (B-O stretching and bending vibrations) and water molecules (O-H stretching and bending vibrations).

-

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the compound and to quantify the water of hydration. By heating the sample and monitoring its weight loss, the temperature at which the water molecule is lost can be determined, confirming the monohydrate nature of the compound.

The Challenge of Crystallization and the Importance of Single-Crystal X-ray Diffraction

The primary challenge in the structural analysis of this compound is the difficulty in growing single crystals of sufficient size and quality for single-crystal X-ray diffraction (SC-XRD). SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal lattice, providing information on unit cell dimensions, space group, and atomic coordinates. Without a single crystal, a complete and unambiguous structure determination is not possible.

The tendency of lead metaborate to precipitate as an amorphous or microcrystalline powder suggests that the nucleation and growth kinetics favor rapid, disordered solidification over the slow, ordered process required for single-crystal formation.

Case Study: Crystal Structure Analysis of a Crystalline Lead Borate

To illustrate the principles and the type of information obtained from a successful crystal structure analysis of a lead borate, we will consider the well-characterized structure of a related compound. While not Pb(BO2)2·H2O, this provides a valuable framework for understanding the potential structural motifs.

For this purpose, we will describe a hypothetical but representative experimental workflow and data presentation for a crystalline lead borate.

Experimental Workflow for Single-Crystal X-ray Diffraction

The following diagram outlines the typical workflow for a single-crystal X-ray diffraction experiment.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Data Presentation: Crystallographic Data Table

A successful crystal structure determination would yield a set of crystallographic data that is typically presented in a standardized table format. The following is a hypothetical table for a crystalline lead borate.

| Parameter | Value |

| Chemical Formula | PbB2O4·H2O |

| Formula Weight | 310.83 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.567(2) |

| b (Å) | 5.123(1) |

| c (Å) | 12.456(3) |

| β (°) | 98.76(1) |

| Volume (Å3) | 540.2(2) |

| Z | 4 |

| Density (calculated) | 3.82 g/cm3 |

| Absorption Coefficient (μ) | 25.4 mm-1 |

| F(000) | 544 |

| Crystal Size (mm) | 0.15 x 0.10 x 0.05 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| 2θ range for data collection | 4.0 to 55.0° |

| Index ranges | -11 ≤ h ≤ 11, -6 ≤ k ≤ 6, -16 ≤ l ≤ 16 |

| Reflections collected | 2450 |

| Independent reflections | 1234 [R(int) = 0.034] |

| Final R indices [I > 2σ(I)] | R1 = 0.028, wR2 = 0.065 |

| R indices (all data) | R1 = 0.035, wR2 = 0.068 |

| Goodness-of-fit on F2 | 1.05 |

Visualization of the Crystal Structure

A key output of the analysis is a visual representation of the crystal structure, which helps in understanding the coordination environments of the atoms and the overall packing. The following DOT script generates a simplified schematic of a hypothetical lead borate crystal structure.

Caption: Simplified 2D representation of a hypothetical lead borate structure.

Conclusion

The structural analysis of this compound presents a compelling case where the synthesis of a chemically well-defined compound does not readily lead to a form suitable for detailed crystallographic analysis. The prevalence of amorphous products from common precipitation methods highlights the need for more controlled crystallization techniques, such as slow evaporation or hydrothermal synthesis, to potentially yield single crystals.

While a definitive crystal structure for Pb(BO2)2·H2O is not currently available in the public domain, the principles of its synthesis, characterization, and the methodologies for crystal structure determination are well-established. By studying related crystalline lead borate structures, researchers can gain valuable insights into the probable coordination geometries of lead and boron, and the role of water in stabilizing the crystal lattice. Further research focused on controlled crystal growth is necessary to fully elucidate the atomic arrangement in this compound and to enable a more profound understanding of its structure-property relationships.

References

- Investigation into the structure of lead-borate glass. (n.d.). INIS-IAEA.

- The Physical Properties Of Lead Borate (PbO-B2O3 )Glass. (n.d.). ResearchGate.

- XRD pattern of Pb(BO 2 ) 2 ·H 2 O. (n.d.). ResearchGate.

- Typical structure of lead borate glass, showing Pb coordination (A) and... (n.d.). ResearchGate.

- Structural analysis of lead-borate composites containing PbMoO4 nanocrystals. (2020). Bulgarian Chemical Communications.

- Lead(II) metaborate monohydrate. (2022). ChemBK.

- LEAD BORATE. (2023). ChemicalBook.

- Lead(II) Metaborate Monohydrate. (n.d.). American Elements.

- Lead(II) metaborate monohydrate. (n.d.). Thermo Fisher Scientific.

-

This compound | B2H2O5Pb | CID 516847. (n.d.). PubChem. Retrieved from [Link]

-

LEAD METABORATE. (n.d.). FDA Global Substance Registration System. Retrieved from [Link]

- LEAD (II) BORATE MONOHYDRATE. (2024). ChemicalBook.

- Crystal Structure of Lead(II) Methanesulfonate Monohydrate. (2015). ResearchGate.

- LEAD (II) BORATE MONOHYDRATE. (2024). ChemicalBook.

Sources

- 1. americanelements.com [americanelements.com]

- 2. researchgate.net [researchgate.net]

- 3. LEAD (II) BORATE MONOHYDRATE | 14720-53-7 [chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. Lead (II) borate monohydrate | CAS#:14720-53-7 | Chemsrc [chemsrc.com]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure of the lead bromo-borate Pb{sub 2}[B{sub 5}O{sub 9}]Br from precision single-crystal X-ray diffraction data and the problem of optical nonlinearity of hilgardites (Journal Article) | OSTI.GOV [osti.gov]

- 9. pubs.acs.org [pubs.acs.org]

Navigating the Invisible Threat: A Technical Guide to the Hazards and Safe Handling of Lead Metaborate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead metaborate monohydrate (Pb(BO₂)₂·H₂O) is a white crystalline powder utilized in various industrial and scientific applications, including the manufacturing of lead glass, fire-retardant coatings, and as a component in certain enamels and welding agents.[1][2] While its utility is notable, its composition necessitates a profound understanding of its associated hazards and the stringent safety protocols required for its handling. This guide provides an in-depth technical overview of the risks posed by this compound and outlines comprehensive safety precautions to ensure the well-being of laboratory personnel and the integrity of research environments.

The primary hazard associated with this compound stems from its lead content. Lead is a well-documented toxic heavy metal that can cause severe acute and chronic health effects.[3] Therefore, all interactions with this compound must be approached with a comprehensive risk mitigation strategy.

Hazard Identification and Risk Assessment

A thorough understanding of the specific hazards is the foundation of safe laboratory practice. This compound presents a multi-faceted risk profile encompassing health, physical, and environmental hazards.

Health Hazards

The primary routes of exposure to this compound are inhalation of dust particles and ingestion.[4] Skin and eye contact can also pose a risk.[4]

Acute Toxicity: The compound is harmful if swallowed or inhaled.[5][6][7] Ingestion or inhalation of significant quantities can lead to acute lead poisoning, with symptoms such as abdominal pain, constipation, fatigue, and neurological disturbances.[4]

Chronic Toxicity and Systemic Effects: Prolonged or repeated exposure to this compound may cause significant damage to organs.[5][7][8] The primary target organs for lead toxicity include the central nervous system, kidneys, blood, and gastrointestinal tract.[4] Chronic exposure can lead to a range of serious health issues, including:

-

Reproductive Toxicity: this compound is classified as a substance that may damage fertility or the unborn child.[5][7][8]

-

Neurological Effects: Chronic lead exposure is particularly detrimental to the developing nervous system and can cause cognitive deficits, learning disabilities, and behavioral problems. In adults, it can lead to peripheral neuropathy, tremors, and encephalopathy in severe cases.[4]

-

Renal Effects: Lead can cause damage to the kidneys, leading to impaired function over time.[4]

-

Hematological Effects: Lead interferes with the production of heme, a component of hemoglobin, which can result in anemia.[4]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes this compound with the following hazard statements:

-

H360/H361: May damage fertility or the unborn child.[5][6][7]

-

H373: May cause damage to organs through prolonged or repeated exposure.[5][6][7]

-

H410: Very toxic to aquatic life with long-lasting effects.[5][6]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

| Property | Value | Source |

| Molecular Formula | PbB₂O₄·H₂O | [1] |

| Molar Mass | 310.82 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 160°C (loses water of crystallization) | [1][9] |

| Solubility | Insoluble in water and alkali. Soluble in acids. | [1][7][9] |

| Density | 5.598 g/cm³ | [1] |

While the bulk solid is not combustible, the enrichment of fine dust can create a risk of dust explosion.[5]

Risk Management and Safety Precautions

A multi-layered approach to risk management, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is essential for safely handling this compound.

Hierarchy of Controls

The hierarchy of controls provides a systematic approach to minimizing exposure to hazardous substances.

Caption: Hierarchy of controls for managing exposure to this compound.

Elimination and Substitution: While complete elimination of this compound may not be feasible for specific applications, researchers should always consider if less hazardous alternatives can be used.

Engineering Controls: These are the most effective measures for controlling exposure at the source.

-

Ventilation: All work with this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a glove box to minimize the inhalation of dust.[5][10][11]

-

Containment: For procedures with a high potential for aerosol generation, the use of a glove box is strongly recommended.

Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): Detailed SOPs for handling, storage, and waste disposal of this compound must be developed and strictly followed.[12]

-

Training: All personnel handling the substance must receive comprehensive training on its hazards, safe handling procedures, emergency protocols, and the proper use of PPE.[12]

-

Restricted Access: Areas where this compound is used and stored should be clearly marked with appropriate warning signs, and access should be restricted to authorized personnel.

-

Hygiene Practices: Strict personal hygiene is critical. Do not eat, drink, or smoke in areas where this compound is handled.[5][13] Wash hands thoroughly with soap and water after handling the substance and before leaving the laboratory.[5][12]

Personal Protective Equipment (PPE)

PPE is the last line of defense and should be used in conjunction with engineering and administrative controls.

Caption: Essential personal protective equipment for handling this compound.

-

Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory.[12][14] A face shield should be worn when there is a risk of splashing.[12][15]

-

Skin Protection: Wear nitrile gloves and a flame-resistant laboratory coat.[12][16] Ensure gloves are inspected for tears or holes before use and are changed frequently.

-

Respiratory Protection: A NIOSH-approved respirator with a particulate filter (N100, R100, or P100) is required when handling the powder outside of a fume hood or glove box, or when engineering controls are not sufficient to maintain exposure below occupational exposure limits.[4][11] The selection of the appropriate respirator depends on the airborne concentration of lead.[4][17] A respiratory protection program, including fit testing, must be in place.[17][18]

-

Protective Clothing: For tasks with a high potential for contamination, disposable coveralls and shoe covers should be worn.[11][18] Contaminated clothing should be removed before leaving the work area and disposed of as hazardous waste.[17]

Occupational Exposure Limits

Various regulatory bodies have established occupational exposure limits (OELs) for inorganic lead compounds to protect workers.

| Organization | Exposure Limit (as Pb) | Notes |

| OSHA (PEL) | 50 µg/m³ | 8-hour Time-Weighted Average (TWA)[15][17] |

| OSHA (Action Level) | 30 µg/m³ | 8-hour TWA[15][17] |

| NIOSH (REL) | 50 µg/m³ | 8-hour TWA[4] |

| ACGIH (TLV) | 0.05 mg/m³ | 8-hour TWA[1] |

Employers are legally obligated to ensure that employee exposure does not exceed these limits.[17][19] Regular air monitoring and medical surveillance, including blood lead level monitoring, may be required for personnel working with lead compounds.[19]

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency involving this compound.

Spill Response

Minor Spill (contained within a fume hood):

-

Alert personnel in the immediate area.

-

Wear appropriate PPE , including a respirator.

-

Contain the spill with absorbent pads or other suitable material.

-

Carefully sweep or vacuum the spilled material. Avoid generating dust.[12] Wet methods can be used to minimize dust.[11]

-

Place the collected material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[10][12]

-

Decontaminate the area with a suitable cleaning agent.

-

Wash hands thoroughly after cleanup is complete.

Major Spill (outside of a fume hood or a large quantity):

-

Alert others and activate the emergency alarm.

-

Contact the institution's emergency response team or local emergency services.[12][21]

-

Provide the Safety Data Sheet (SDS) to emergency responders.[21]

-

Do not attempt to clean up a major spill unless you are trained and equipped to do so.[12]

First Aid Measures

Inhalation:

-

If breathing is difficult, provide oxygen.[6]

Skin Contact:

-

Brush off loose particles from the skin.[5]

-

Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[20][23]

-

Seek medical attention if irritation persists.[8]

Eye Contact:

-

Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8]

-

Remove contact lenses if present and easy to do.

-

Seek immediate medical attention.[12]

Ingestion:

Storage and Disposal

Storage:

-

Store this compound in a tightly closed, properly labeled container.[6][10]

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizers.[5][10]

-

Keep the storage area locked and accessible only to authorized personnel.[6][24]

Disposal:

-

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[5]

-

Do not dispose of this chemical in the regular trash or down the drain.[10]

Conclusion

This compound is a valuable chemical for various applications, but its inherent toxicity, primarily due to its lead content, demands the utmost respect and caution. A comprehensive safety program that includes a thorough understanding of the hazards, the implementation of robust engineering and administrative controls, the consistent and correct use of personal protective equipment, and well-defined emergency procedures is non-negotiable. By adhering to the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and maintain a safe and healthy working environment.

References

- ChemicalBook. (2024). LEAD (II) BORATE MONOHYDRATE | 14720-53-7.

- ChemBK. (2022). Lead(II) metaborate monohydrate.

- Health and Safety Authority. (n.d.). SAFETY WITH LEAD AT WORK.

- Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Lead(II) metaborate monohydrate.

- AMERICAN ELEMENTS. (n.d.). Lead(II) Metaborate Monohydrate.

- Occupational Safety and Health Administration. (n.d.). 1910.1025 - Lead.

- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Lead.

- ChemicalBook. (2023). LEAD BORATE - Safety Data Sheet.

- Occupational Safety and Health Administration. (n.d.). 1926.62 - Lead.

- Centers for Disease Control and Prevention. (n.d.). Lead compounds - IDLH.

- XiXisys. (2025). GHS 11 (Rev.11) SDS Word 下载CAS: 14720-53-7 Name: Lead metaborate.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Environmental Health and Safety Office. (2025). Spill Control/Emergency Response. EHSO Manual 2025-2026.

- Thermo Scientific Chemicals. (n.d.). Lead(II) metaborate monohydrate.

- ChemicalBook. (n.d.). LEAD BORATE | 10214-39-8.

- ChemicalBook. (2023). LEAD BORATE - Safety Data Sheet.

- Chemsrc. (2025). Lead (II) borate monohydrate.

- University of Washington. (2022). SOP for Lead Compounds.

- Federal Highway Administration. (1998). Personal Protective Equipment - Bridge Lead Removal and General Site Safety.

- University of Washington. (2015). LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- ZOTA Professional Training. (2018). 5 Respiratory Protection Tips to Reduce Lead Exposure.

- University of Wollongong. (n.d.). Chemical Spill procedure.

- Carl ROTH. (n.d.). Safety Data Sheet: Lead.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - LEAD BORATE.

- Centers for Disease Control and Prevention. (n.d.). Lead | Medical Management Guidelines.

- Weill Cornell Medicine. (n.d.). Hazardous Material Spill.

- Fisher Scientific. (2024). SAFETY DATA SHEET - Barium metaborate monohydrate.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Barium metaborate monohydrate.

- PubMed Central. (n.d.). Lead Toxicity: Health Hazards, Influence on Food Chain, and Sustainable Remediation Approaches.

- National Center for Biotechnology Information. (n.d.). Evaluating Hazards and Assessing Risks in the Laboratory.

Sources

- 1. chembk.com [chembk.com]

- 2. LEAD (II) BORATE MONOHYDRATE | 14720-53-7 [chemicalbook.com]

- 3. Lead Toxicity: Health Hazards, Influence on Food Chain, and Sustainable Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Lead [cdc.gov]

- 5. chemos.de [chemos.de]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 14720-53-7 Name: Lead metaborate [xixisys.com]

- 7. Lead(II) metaborate monohydrate, Thermo Scientific Chemicals 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. LEAD BORATE - Safety Data Sheet [chemicalbook.com]

- 9. LEAD BORATE | 10214-39-8 [amp.chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. zotapro.com [zotapro.com]

- 12. depts.washington.edu [depts.washington.edu]

- 13. carlroth.com [carlroth.com]

- 14. fishersci.com [fishersci.com]

- 15. 1926.62 - Lead | Occupational Safety and Health Administration [osha.gov]

- 16. depts.washington.edu [depts.washington.edu]

- 17. 1910.1025 - Lead. | Occupational Safety and Health Administration [osha.gov]

- 18. Personal Protective Equipment - Bridge Lead Removal and General Site Safety - FHWA-RD-98-179 [fhwa.dot.gov]

- 19. hsa.ie [hsa.ie]

- 20. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 21. documents.uow.edu.au [documents.uow.edu.au]

- 22. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]

- 23. Lead | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 24. oxfordlabfinechem.com [oxfordlabfinechem.com]

Methodological & Application

Application Note: Robust Elemental Analysis of Complex Matrices using Lead Metaborate Monohydrate Fusion for ICP-MS

Introduction: The Principle and Utility of Lead Metaborate Fusion

In the landscape of modern elemental analysis, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) stands as a premier technique for its exceptional sensitivity and multi-element detection capabilities. However, the accuracy of ICP-MS is fundamentally reliant on the complete and effective dissolution of the sample. While acid digestion is a common sample preparation technique, it often falls short when dealing with refractory materials, complex geological matrices, and samples containing highly resistant minerals.

Borate fusion is a powerful alternative that ensures the complete decomposition of such challenging samples.[1][2][3] This technique involves mixing the sample with a borate flux and heating it to a high temperature (typically 1000-1150°C) to create a molten, homogeneous glass bead.[1][4] This bead is then dissolved in dilute acid, presenting a completely solubilized sample to the ICP-MS.

While lithium metaborate is a more commonly employed flux, lead metaborate monohydrate (Pb(BO₂)₂·H₂O) presents a viable, albeit less conventional, alternative for specific applications. The choice of flux is often dictated by the acidic or basic nature of the sample matrix.[2][3] Metaborates are generally more effective at dissolving acidic materials like silicates.[3][5] This application note provides a comprehensive guide to the use of this compound for sample preparation for ICP-MS analysis, with a strong emphasis on the underlying scientific principles, safety protocols, and method validation.

PART 1: The Rationale Behind Experimental Choices

Why Choose Fusion over Acid Digestion?

The primary advantage of fusion is the completeness of dissolution . Acid digestion, even with aggressive acids like hydrofluoric acid (HF), may fail to completely break down certain minerals such as zircon, sphene, and some oxides, leading to the underestimation of the elemental composition.[6] Borate fusion, by contrast, ensures that the entire sample is brought into solution, providing a true "total" elemental analysis.[6]

This compound as a Flux: Properties and Considerations

This compound acts as a powerful fluxing agent. Its efficacy stems from its ability to dissolve a wide range of metal oxides upon heating. However, its use necessitates stringent safety protocols due to the toxicity of lead compounds.[7][8]

Key Considerations:

-

Toxicity: Lead is a cumulative poison and a known reproductive toxin.[7][8] All handling of this compound must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7][8]

-

Matrix Effects in ICP-MS: The introduction of a high concentration of lead and boron into the sample solution will result in significant matrix effects that must be carefully managed. This includes both spectral and non-spectral interferences.[9]

-

Purity of Flux: The purity of the this compound is critical to avoid contamination of the sample and to ensure low analytical blanks.[10]

PART 2: Detailed Application Protocol

This protocol provides a step-by-step methodology for the preparation of solid samples using this compound fusion for subsequent analysis by ICP-MS.

I. Reagents and Materials

| Reagent/Material | Grade/Specification | Purpose |

| This compound (Pb(BO₂)₂·H₂O) | High Purity (e.g., 99.99%) | Fusion Flux |

| Nitric Acid (HNO₃) | Trace Metal Grade | Dissolution of Fused Bead |

| Deionized Water | >18 MΩ·cm | Dilutions and Blanks |

| Internal Standard Solution | ICP-MS Grade | Correction for Instrumental Drift |

| Platinum-Gold (95%/5%) Crucibles | - | Fusion Vessel |

| Volumetric Flasks | Class A | Final Solution Preparation |

| Muffle Furnace or Automated Fusion System | Capable of reaching 1100°C | Heating for Fusion |

II. Experimental Workflow

The overall workflow for sample preparation using this compound fusion is depicted in the following diagram:

Caption: Experimental workflow for lead metaborate fusion.

III. Step-by-Step Protocol

-

Sample Preparation:

-

Ensure the sample is finely pulverized (<100 µm) and homogenized to be representative.[6]

-

Accurately weigh approximately 0.1 g of the dried sample into a 95% platinum-5% gold crucible.

-

-

Flux Addition and Mixing:

-

Add approximately 1.0 g of high-purity this compound to the crucible. A sample-to-flux ratio of 1:10 is a good starting point and can be optimized.

-

Thoroughly mix the sample and flux within the crucible using a vortex mixer or a platinum rod.

-

-

Fusion:

-

Place the crucible in a muffle furnace preheated to 1050°C.

-

Fuse the mixture for 20 minutes, or until a clear, homogeneous molten bead is formed. Gentle swirling of the crucible during fusion can aid in complete dissolution.

-

-

Dissolution:

-

CAUTION: This step should be performed with extreme care behind a safety shield in a fume hood.

-

Carefully remove the hot crucible from the furnace using tongs.

-

Immediately pour the molten bead into a beaker containing a known volume of 5% (v/v) nitric acid (e.g., 50 mL) that is being stirred with a magnetic stir bar.

-

Continue stirring until the bead is completely dissolved. This may take several minutes to an hour.

-

-

Final Solution Preparation:

-

Quantitatively transfer the dissolved solution to a 100 mL volumetric flask.

-

Add an appropriate internal standard to correct for instrumental drift and matrix effects.

-

Dilute to the final volume with deionized water. The solution is now ready for ICP-MS analysis.

-

PART 3: Method Validation, Quality Control, and Troubleshooting

I. Managing Interferences in a Lead-Boron Matrix

The high concentration of lead and boron in the final solution presents a significant challenge for ICP-MS analysis.

A. Spectral Interferences:

-

Isobaric Overlaps: Lead has several isotopes (²⁰⁴Pb, ²⁰⁶Pb, ²⁰⁷Pb, ²⁰⁸Pb) that can potentially interfere with the determination of other elements. For example, ²⁰⁴Pb has an isobaric overlap with ²⁰⁴Hg. Modern ICP-MS instruments with collision/reaction cells can help mitigate some of these interferences.

-

Polyatomic Interferences: Boron can form polyatomic species with argon from the plasma (e.g., ⁴⁰Ar¹¹B⁺), which can interfere with elements like ⁵¹V.[11] The high lead concentration can also lead to the formation of lead-based polyatomic ions.

B. Non-Spectral Interferences (Matrix Effects):

-

Signal Suppression: The high concentration of heavy lead ions can cause space-charge effects in the ion beam, leading to signal suppression for analytes of interest.[9][12]

-

High Total Dissolved Solids (TDS): The high salt content from the flux can lead to nebulizer clogging and deposition on the interface cones of the ICP-MS, causing signal drift over time.[13]

Mitigation Strategies:

| Interference Type | Mitigation Strategy | Rationale |

| Isobaric Overlaps | Selection of an alternative, interference-free isotope for the analyte. | The simplest way to avoid direct overlap.[9] |

| Polyatomic Interferences | Use of a collision/reaction cell (CRC) with an appropriate gas (e.g., He, NH₃). | The CRC can break apart or react with interfering polyatomic ions. |

| Non-Spectral Interferences | 1. Dilution: Further dilute the sample to reduce the total matrix concentration. 2. Internal Standardization: Use an internal standard with a similar mass and ionization potential to the analytes. 3. Matrix Matching: Prepare calibration standards in a solution containing the same concentration of dissolved lead metaborate as the samples. | 1. Reduces the overall load on the plasma and ion optics. 2. Compensates for signal drift and suppression. 3. Ensures that standards and samples are affected by the matrix in the same way. |

| High TDS | Use of a robust sample introduction system (e.g., a high-solids nebulizer and a ceramic torch).[13] | These components are more resistant to clogging and degradation from high salt matrices. |

II. Quality Control Measures

-

Method Blank: A method blank (lead metaborate flux fused and dissolved without a sample) should be prepared with each batch of samples to assess any contamination from the flux or the laboratory environment.

-

Certified Reference Materials (CRMs): A CRM with a matrix similar to the samples should be prepared and analyzed with each batch to verify the accuracy of the method.

-

Replicates: At least one sample per batch should be prepared in duplicate to assess the precision of the method.

Conclusion

Sample preparation using this compound fusion is a powerful technique for the complete dissolution of challenging samples for ICP-MS analysis. While its use is less common than lithium borate fluxes due to the toxicity of lead, it can be a valuable tool when implemented with the stringent safety protocols and interference management strategies outlined in this application note. By understanding the underlying principles and potential challenges, researchers can achieve accurate and reliable elemental analysis of even the most refractory materials.

References

-

MarShield. (2023, March 7). SAFETY DATA SHEET Lead. [Link]

-

XRF Scientific. MATERIAL SAFETY DATA SHEET GHS. [Link]

-

Govindaraju, K., et al. ICP Trace Element Analyses from Fusion Dissolution. [Link]

-

XRF Scientific. (n.d.). Choosing the Best Flux Materials for XRF Fusion Sample Prep. [Link]

-

ESPI Metals. Lithium Metaborate Safety Data Sheet. [Link]

-

Rio Tinto. (2018, July 25). SAFETY DATA SHEET. [Link]

-

Spectroscopy Online. (n.d.). A Pragmatic Approach to Managing Interferences in ICP-MS. [Link]

-

Actlabs. (n.d.). Lithogeochemistry & Whole Rock Analysis. [Link]

-

Feng, X., et al. (n.d.). Spectral interferences on Co, As and Se in ICP-MS for biological samples. ResearchGate. [Link]

-

Hranisavljevic, J., et al. (2019). Non-spectral interferences in single-particle ICP-MS analysis: An underestimated phenomenon. Talanta, 202, 333-340. [Link]

-

Elemental Scientific Lasers. (n.d.). Automated Multielement Analysis of Large Batches of Li-metaborate Fusion Beads Using SolidSample ICPMS. [Link]

-

Kania, D., et al. (2016). Selected problems with boron determination in water treatment processes. Part I: comparison of the reference methods for ICP-MS and ICP-OES determinations. Environmental Science and Pollution Research, 23(17), 17757-17765. [Link]

-

XRF Scientific. (n.d.). Using Lithium Metaborate XRF Sample Preparation. [Link]

-

AZoM. (2020, August 27). Using Borate and Peroxide Fusions for Dissolution in ICP. [Link]

-

AZoM. (2019, February 8). Dissolution Using Peroxide and Borate Fusions for ICP. [Link]

-

Malvern Panalytical. (2018, February 16). WEBINAR: Fuel Oil Preparation by Borate Fusion for ICP Analysis. YouTube. [Link]

-

Hu, Z., et al. (2023). Combined use of multiple external and internal standards in LA-ICP-MS analysis of bulk geological samples using lithium borate fused glass. Geostandards and Geoanalytical Research, 47(2), 277-299. [Link]

-

ICPH. (n.d.). Borate Fusion. [Link]

-

Equilab SA. (n.d.). Fluxes for sample preparation by fusion. [Link]

-

Katanax. (n.d.). Borate Fusion Sample Prep – How It Works & Benefits. [Link]

-

S4Science. (n.d.). Stable Analysis of Lithium Metaborate Fusion Samples with the Avio 550 Max ICP-OES. [Link]

-

Rak, M., et al. (2019). A Case Study of Spectral and Non-Spectral Interferences on Copper Isotope Measurements by Multi-Collector ICP-MS (Wet Plasma). Geostandards and Geoanalytical Research, 43(4), 653-668. [Link]

-

AZoM. (2017, September 5). Lithium Borate Fusion and Flux Quality. [Link]

-

GLC Alloys. (n.d.). Flux. [Link]

Sources

- 1. Borate Fusion - XRF, AA & ICP analysis | Malvern Panalytical [malvernpanalytical.com]

- 2. Borate Fusion – ICPH [icph.fr]

- 3. katanax.com [katanax.com]

- 4. azom.com [azom.com]

- 5. Choosing the Best Flux Materials for XRF Fusion Sample Prep [xrfscientific.com]

- 6. actlabs.com [actlabs.com]

- 7. marshield.com [marshield.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. azom.com [azom.com]

- 11. researchgate.net [researchgate.net]

- 12. Non-spectral interferences in single-particle ICP-MS analysis: An underestimated phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. s4science.at [s4science.at]

Application Notes and Protocols: The Utility of Lead Metaborate Monohydrate in Glass and Ceramic Manufacturing

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of lead metaborate monohydrate (Pb(BO₂)₂·H₂O) in the manufacturing of glass and ceramics. It delves into the fundamental properties of this compound, its critical role as a fluxing agent, and its impact on the final characteristics of manufactured materials. Detailed protocols for the preparation of lead-borate glazes and for the use of this compound as a fusion flux for X-ray Fluorescence (XRF) analysis are provided, underpinned by scientific principles and practical insights.

Introduction: The Pivotal Role of this compound

This compound is a white crystalline powder with the chemical formula Pb(BO₂)₂·H₂O.[1][2] While its applications are diverse, it holds a significant position in the glass and ceramic industries.[1][2] Its primary function is to act as a potent flux, a substance that lowers the melting point of other materials, thereby facilitating the formation of glass and glazes at lower temperatures.[3][4] This property is crucial for energy efficiency in manufacturing and for achieving specific desired characteristics in the final product.[5]

The presence of both lead(II) oxide (PbO) and boron trioxide (B₂O₃) in its composition contributes to its unique fluxing capabilities. Lead oxide is a strong flux that imparts a high refractive index, brilliance, and increased workability to glasses and glazes.[6] Boron trioxide also acts as a flux and a glass former, contributing to a lower thermal expansion, increased chemical durability, and prevention of devitrification (crystallization) in the final product.[7][8] The combination of these oxides in this compound makes it a valuable component in the formulation of specialty glasses, glazes for pottery and porcelain, and as a flux for sample preparation in analytical techniques.[1]

Physicochemical Properties of this compound

A thorough understanding of the material's properties is essential for its effective and safe application.

| Property | Value | Source |

| Chemical Formula | Pb(BO₂)₂·H₂O | [9][10] |

| Molecular Weight | 310.83 g/mol | [10] |

| Appearance | White crystalline powder | [1][10] |

| Melting Point | 160 °C (loses water of crystallization), 500 °C (melts) | [1] |

| Density | 5.598 g/cm³ | [10] |

| Solubility | Insoluble in water and alkalies; soluble in nitric acid and hot acetic acid. | [1] |

| CAS Number | 10214-39-8 | [10] |

Applications in Glass Manufacturing

This compound is a key ingredient in the production of certain specialty glasses, particularly lead glasses, prized for their high refractive index and brilliance.[11]

Role in Lead Glass Formulation

In the manufacturing of lead glass, this compound can serve as a source of both lead oxide and boron trioxide. The manufacturing process generally involves the high-temperature fusion of silica sand with various oxides. The addition of lead metaborate contributes to:

-

Lowering the Melting Temperature: This reduces energy consumption and allows for a more controlled manufacturing process.[5]

-

Increasing the Refractive Index: This results in glass with enhanced brilliance and sparkle, a desirable property for decorative glassware and optical components.

-

Improving Workability: The molten glass becomes more viscous and easier to shape, facilitating the creation of intricate designs.

-

Enhancing Chemical Resistance: The boron content contributes to the glass's durability and resistance to chemical corrosion.[8]

General Protocol for Laboratory-Scale Lead-Borate Glass Preparation

This protocol outlines a general procedure for preparing a lead-borate glass on a laboratory scale. Safety Precaution: This procedure involves high temperatures and lead compounds. It must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses.

Materials:

-

Silica (SiO₂) powder

-

This compound (Pb(BO₂)₂·H₂O)

-

Other desired metal oxides (e.g., Na₂CO₃, K₂CO₃, CaO)

-

High-purity alumina or platinum crucible

-

High-temperature furnace

-

Stainless steel or graphite mold (preheated)

-

Tongs and heat-resistant gloves

Procedure:

-

Formulation Calculation: Determine the desired final composition of the glass in terms of oxide weight percentages. Calculate the required mass of each raw material, accounting for the oxide content in this compound.

-

Mixing: Thoroughly mix the powdered raw materials in a ceramic or agate mortar to ensure homogeneity.

-

Melting: Transfer the mixture to the crucible and place it in the high-temperature furnace. Heat the furnace to the target melting temperature (typically 1000-1400°C, depending on the composition). The melting process should be visually monitored for the formation of a homogenous, bubble-free melt.[12]

-

Pouring: Once the melt is homogenous, carefully remove the crucible from the furnace using tongs and pour the molten glass into the preheated mold.

-

Annealing: To relieve internal stresses, the glass must be annealed. This involves holding the glass at a specific temperature (the annealing temperature, which is below the glass transition temperature) for a period and then slowly cooling it to room temperature. The annealing schedule is critical to prevent cracking.

Applications in Ceramic Manufacturing

In the ceramics industry, this compound is primarily used in the formulation of glazes, particularly for earthenware, porcelain, and decorative tiles.[1][13]

The Function of Lead Metaborate in Glazes

A ceramic glaze is a thin layer of glass fused to the surface of a ceramic body. This compound contributes several beneficial properties to glazes:

-

Lowers the Firing Temperature: This allows for the use of a wider range of ceramic bodies and reduces energy costs.[3]

-

Produces a Smooth, Glossy Surface: The low surface tension of lead-containing glazes results in a smooth, high-gloss finish.[3]

-

Enhances Color Development: Lead glazes are known for their ability to produce vibrant and rich colors with various metal oxide colorants.[3]

-

Improves Durability: The resulting glaze can exhibit good resistance to chemical attack and scratching.[4]

Protocol for Preparing a Simple Lead-Borate Glaze Frit

Due to the solubility of some borate compounds, they are often pre-fused into a glass-like material called a "frit" before being used in a glaze.[3] This renders the components insoluble and ensures a more homogenous glaze.

Materials:

-

This compound (Pb(BO₂)₂·H₂O)

-

Silica (SiO₂)

-

Kaolin (for alumina and as a suspension aid)

-

Other fluxing agents (e.g., feldspar)

-

High-temperature crucible

-

Furnace

-

Water

-

Ball mill or mortar and pestle

Procedure:

-

Frit Formulation: Calculate the desired frit composition. A simple lead-borate frit might consist of lead metaborate, silica, and a small amount of alumina from kaolin.

-

Frit Melting: Mix the raw materials thoroughly and melt them in a crucible at a high temperature (e.g., 1200-1400°C) until a homogenous liquid is formed.

-

Quenching: Pour the molten frit into a large volume of cold water. This rapid cooling, known as quenching, shatters the glass into small, easily grindable particles.

-

Drying and Grinding: Decant the water and dry the frit particles. Grind the frit into a fine powder using a ball mill or mortar and pestle.

-

Glaze Preparation: The powdered frit is then mixed with water, kaolin (to keep the glaze particles in suspension), and any desired colorants to form a glaze slurry.

-

Application and Firing: The glaze slurry is applied to the ceramic body and fired in a kiln at the appropriate temperature to melt the glaze and form a smooth, glassy coating.

Application in Quality Control: X-Ray Fluorescence (XRF) Analysis

X-ray fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. In glass and ceramic manufacturing, XRF is crucial for quality control of raw materials and finished products. For accurate XRF analysis of solid samples, they are often prepared as fused glass beads to eliminate matrix effects.[14]

This compound as a Fusion Flux

This compound can be used as a flux in the borate fusion method for preparing samples for XRF analysis.[14][15] The process involves mixing the sample with the flux and heating the mixture to a high temperature to create a homogenous glass bead.

Advantages of Borate Fusion:

-

Eliminates Particle Size and Mineralogical Effects: Ensures a homogenous sample for analysis.[16]

-

Improves Accuracy and Precision: Leads to more reliable analytical results.[16]

-

Allows for Calibration with Synthetic Standards: Simplifies the calibration process.[16]

Protocol for XRF Sample Preparation using this compound Flux

This protocol outlines the general steps for preparing a glass or ceramic sample for XRF analysis using this compound as a flux.

Materials:

-

Finely powdered sample (e.g., glass, ceramic, raw material)

-

This compound (flux)

-

Platinum-gold (95%-5%) crucible and mold

-

Fusion machine (automated or manual)

-

Analytical balance

Procedure:

-

Sample and Flux Weighing: Accurately weigh a specific amount of the finely powdered sample and the this compound flux. The sample-to-flux ratio is critical and needs to be optimized for the specific material being analyzed (a common starting ratio is 1:10).

-

Mixing: Thoroughly mix the sample and flux in the platinum-gold crucible.

-

Fusion: Place the crucible in the fusion machine and heat to a high temperature (typically 1000-1200°C).[14] The mixture should be agitated during heating to ensure complete dissolution of the sample in the molten flux.

-

Casting: Pour the molten mixture into the platinum-gold mold.

-

Cooling: Allow the fused bead to cool to room temperature. The resulting glass bead should be homogenous, transparent, and free of cracks.

-

Analysis: The prepared fused bead is then analyzed using an XRF spectrometer.

Safety and Handling

This compound is a hazardous substance and must be handled with care.

-

Toxicity: It is toxic if swallowed or inhaled and may cause harm to the unborn child and damage fertility.[10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this chemical. Work in a well-ventilated area or under a fume hood.

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Visualization of Key Processes

Workflow for Lead-Borate Glaze Preparation

Caption: Workflow for the preparation of a lead-borate ceramic glaze.

Workflow for XRF Sample Preparation by Fusion

Caption: Workflow for XRF sample preparation using this compound flux.

Conclusion

This compound remains a significant material in the glass and ceramic industries due to its effective fluxing properties and its ability to impart desirable characteristics to the final products. While its use requires careful handling due to the toxicity of lead, the protocols outlined in this document provide a framework for its safe and effective application in both manufacturing and quality control processes. A thorough understanding of its chemical properties and its interactions with other materials is paramount for achieving optimal results in the development of advanced glass and ceramic materials.

References

-

Using a Fusion Machine for XRF Sample Preparation. (n.d.). XRF Scientific. Retrieved from [Link]

-

Using the right flux for your XRF/ICP/AA analyses. (n.d.). IAM Drijfhout. Retrieved from [Link]

-

Using Lithium Metaborate XRF Sample Preparation. (n.d.). XRF Scientific. Retrieved from [Link]

- Sievert, G. E. (1935). U.S. Patent No. 2,014,148. Washington, DC: U.S. Patent and Trademark Office.

-

Borates in glazes and enamels. (n.d.). U.S. Borax. Retrieved from [Link]

-

Borate. (n.d.). Digitalfire. Retrieved from [Link]

-

The IU Southeast Ceramics Studio Clay and Glaze Materials Resource Handbook. (2012, January). The Claybucket. Retrieved from [Link]

-

Uses of Borates in Ceramics, Glazes and Enamels. (n.d.). American Borate Company. Retrieved from [Link]

-

How to prepare XRF fused bead sample. (2024, February 1). Nanyang JZJ. Retrieved from [Link]

-

Compositions and characteristics of lead-borate glasses. (n.d.). ResearchGate. Retrieved from [Link]

-

Lead in Ceramic Glazes. (n.d.). Digitalfire. Retrieved from [Link]

-

Applications of borate compounds for the preparation of ceramic glazes. (2001). ResearchGate. Retrieved from [Link]

-

Borates and Sustainability in Glass Manufacturing. (2021, August 18). U.S. Borax. Retrieved from [Link]

-

Lead Glaze Recipes (No Safety Lectures Please). (2015, August 25). Ceramic Arts Daily Community. Retrieved from [Link]

-

Lead Glass Manufacturing: Meeting Industry Standards. (2023, April 9). Barrier Technologies. Retrieved from [Link]

-

Borates in Glass Manufacturing: Unbreakable Benefits, Unbeatable Versatility. (2019, October 23). U.S. Borax. Retrieved from [Link]

-

Lead(II) Metaborate Monohydrate. (n.d.). American Elements. Retrieved from [Link]

-

New to mixing glazes? Start here. (2017, May 2). Glazy Ceramics Wiki. Retrieved from [Link]

-

Specialty Glass Capabilities. (n.d.). Corning. Retrieved from [Link]

- Lead-free ceramic glaze and preparation process thereof. (n.d.). Google Patents.

-

Typical structure of lead borate glass, showing Pb coordination (A) and... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of lead-borate glasses using high energy ball milling (attritor). (2015, August 19). ResearchGate. Retrieved from [Link]

-

A Borate Supplier's View of the Glass Industry. (2020, June 13). ResearchGate. Retrieved from [Link]

Sources

- 1. Preparation of XRF samples: Flux | FLUXaminar [fluxaminar.com]

- 2. US2014148A - Preparation of lead borate - Google Patents [patents.google.com]

- 3. borax.com [borax.com]

- 4. Borates in Glazes and Enamels | AMERICAN BORATE COMPANY [americanborate.com]

- 5. Borates and Sustainability in Glass Manufacturing | U.S. Borax [borax.com]

- 6. Lead in Ceramic Glazes [digitalfire.com]

- 7. Borate [digitalfire.com]

- 8. Borates in Glass Manufacturing: Unbreakable Benefits, Unbeatable Versatility | U.S. Borax [borax.com]

- 9. iamdrijfhout.com [iamdrijfhout.com]

- 10. americanelements.com [americanelements.com]

- 11. corning.com [corning.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Using a Fusion Machine for XRF Sample Preparation [xrfscientific.com]

- 15. Using Lithium Metaborate XRF Sample Preparation [xrfscientific.com]

- 16. jzj-test.com [jzj-test.com]

Application Notes & Protocols: The Analytical Role of Lead Metaborate Monohydrate in Geochemistry

Abstract

This document provides a detailed technical guide on the analytical applications of lead metaborate monohydrate (Pb(BO₂)₂·H₂O) in the field of geochemistry. While lithium-based borate fluxes have become the industry standard for sample fusion, lead metaborate offers unique properties, particularly as a heavy element flux for X-ray Fluorescence (XRF) analysis. This guide explores the fundamental principles, distinct advantages, and significant limitations of its use. We present comprehensive, field-proven protocols for sample fusion, emphasizing the causality behind experimental choices and incorporating robust safety and quality control measures. This note is intended for researchers and analytical scientists seeking to understand and potentially implement this classic fusion technique for the complete decomposition of geological materials.

Introduction: The Principle of Borate Fusion

Geochemical analysis demands the accurate and precise quantification of elemental concentrations in often complex and refractory materials like silicate rocks, minerals, and ores. Many instrumental techniques, such as X-ray Fluorescence (XRF) and Inductively Coupled Plasma (ICP) spectrometry, require the sample to be in a homogeneous form to yield reliable data. Borate fusion is a sample preparation technique that achieves this by dissolving an oxidized, powdered sample in a molten salt flux at high temperatures (typically 900-1100°C).[1][2] This process overcomes the limitations of acid digestion, which often fails to completely decompose resistant minerals like zircon, chromite, and rutile.[3]

The molten mixture is then either cast into a stable glass disc for XRF analysis or dissolved in dilute acid for analysis by ICP-Optical Emission Spectrometry (ICP-OES) or ICP-Mass Spectrometry (ICP-MS).[1] The primary goals of fusion are:

-

Elimination of Mineralogical and Particle Size Effects: By destroying the crystalline structure of the sample, fusion creates a homogeneous glass, removing analytical errors that arise from sample inhomogeneity.[4][5]

-

Reduction of Matrix Effects: The sample is diluted in the flux, which becomes the new, constant matrix, minimizing absorption and enhancement effects between elements during XRF analysis.[4]

-

Complete Dissolution: Ensures that all elements of interest, including those in refractory phases, are brought into a measurable form.[3]

While lithium metaborate (LiBO₂) and lithium tetraborate (Li₂B₄O₇) are the most common fluxes used today, this compound presents a historically significant alternative with specific, albeit niche, applications.[6][7]

This compound: A Heavy Element Flux

Lead(II) metaborate monohydrate is a white crystalline powder with the chemical formula Pb(BO₂)₂·H₂O. Its properties as a fusion flux are fundamentally different from its lithium-based counterparts, primarily due to the high atomic mass of lead.

Key Physicochemical Properties

| Property | Value | Significance in Fusion |

| Formula | Pb(BO₂)₂·H₂O | The monohydrate form contains water of crystallization. |

| Dehydration Temp. | ~160 °C | Water is lost at a relatively low temperature during the initial heating stage. |

| Melting Point | ~500 °C | Significantly lower than lithium borates (e.g., LiBO₂ melts at 845°C), allowing for lower fusion temperatures.[8] |

| Density | ~5.6 g/cm³ | The high density, owing to lead, is the basis for its primary advantage in XRF. |

| Solubility | Insoluble in water; Soluble in acids.[9] | Allows the fused bead to be dissolved for wet chemical analysis (ICP, AA). |

The Rationale for Using a Heavy Element Flux in XRF

In XRF analysis, the intensity of fluorescent X-rays from an element is influenced by the surrounding atoms in the sample—the matrix. Heavy elements in the matrix can strongly absorb the characteristic X-rays of lighter elements, a phenomenon known as the absorption effect. Conversely, X-rays from one element can excite another, causing an enhancement effect.[10] These matrix effects are a major source of analytical inaccuracy.

The core advantage of using lead metaborate is the "heavy matrix" effect . By dissolving a small amount of sample into a large amount of a lead-based flux, the lead atoms dominate the matrix. This has two benefits:

-

Buffering Matrix Effects: The absorption and enhancement effects are now overwhelmingly controlled by the constant, high concentration of lead in every sample and standard. Variations in the original sample composition have a much smaller relative impact.[10][11]

-

Improved Linearity: This buffering action improves the linearity of calibration curves across a wider range of geological sample types.[11]

This makes lead metaborate flux particularly useful when analyzing materials with highly variable compositions where matrix-matching standards is difficult.

Significant Limitations and Modern Context

Despite its theoretical advantages for XRF, the use of lead metaborate has been largely superseded by lithium borates for several critical reasons:

-

Extreme Toxicity: Lead is a potent neurotoxin and a cumulative poison. Handling lead metaborate powder and the fumes generated during fusion requires stringent safety protocols, including dedicated ventilation and waste disposal procedures.[12]

-

ICP/MS Analysis Issues: For modern geochemical workflows that couple fusion with ICP-MS analysis, lead is highly problematic. It introduces a major isobaric interference (overlapping mass) on key isotopes, such as ²⁰⁶Pb, ²⁰⁷Pb, and ²⁰⁸Pb, which are crucial for geochronology and tracer studies. Furthermore, the high salt content of a lead-based solution can be detrimental to ICP-MS instrument performance.

-

Contamination: The purity of the flux is critical. Even small amounts of contaminants in the flux are magnified in the final analysis due to high flux-to-sample ratios.[13] Sourcing high-purity lead metaborate can be more challenging than for standard lithium fluxes.

Application & Protocols

The following protocols are designed as a comprehensive guide. All work involving lead metaborate must be conducted within a certified chemical fume hood, and personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12]

Workflow for Geochemical Sample Fusion

The overall process involves careful preparation of the sample and flux, a controlled fusion process, and subsequent preparation of either a glass bead (for XRF) or an acidic solution (for ICP).

Caption: General experimental workflow for geochemical analysis using borate fusion.

Protocol 1: Fusion for XRF Analysis

This protocol is optimized for creating a homogeneous glass bead for major and trace element analysis by XRF. The use of lead metaborate enhances the heavy matrix effect.

Materials & Equipment:

-

Finely pulverized (<75 µm) and dried geological sample.

-

This compound (Pb(BO₂)₂·H₂O), analytical grade.

-

Non-wetting agent (e.g., Lithium Bromide, LiBr solution or powder).

-

Platinum-5% Gold (Pt-Au) crucibles and casting molds.

-

Muffle furnace or automated fusion apparatus capable of reaching 950°C.

-

Analytical balance (± 0.1 mg).

-

Vortex mixer.

Procedure:

-

Pre-treatment: Dry the pulverized rock powder at 110°C for at least 2 hours. Gently pre-heat the lead metaborate flux at 150°C for 1 hour to drive off surface moisture without removing the water of crystallization. Store both in a desiccator until use.

-

Weighing (Expert Insight): Accurately weigh 1.000 g of the dried sample into a Pt-Au crucible. Add 8.000 g of lead metaborate flux. A flux-to-sample ratio of 8:1 to 10:1 is typical and ensures complete dissolution while maximizing the heavy matrix effect.[8]

-

Mixing: Cap the crucible and mix the powder thoroughly using a vortex mixer for at least 60 seconds to ensure homogeneity. Poor mixing can lead to incomplete fusion.[11]

-

Addition of Non-Wetting Agent: Add a small amount of a non-wetting agent (e.g., 2-3 drops of a LiBr solution or ~20 mg of powder). Causality: This agent increases the surface tension of the melt, preventing it from wetting the platinum surface and allowing for a clean pour and easy release of the final glass bead from the mold.[14]

-

Fusion:

-

Place the crucible in a muffle furnace pre-heated to 900-950°C . Causality: This temperature is well above the melting point of lead metaborate (~500°C) but is lower than that required for lithium borates (~1050°C). This lower temperature minimizes the volatilization of moderately volatile elements (e.g., Pb, Zn).

-

Allow the flux to melt completely, then agitate the crucible gently every 5 minutes for a total fusion time of 15-20 minutes. Agitation ensures the sample fully interacts with the flux.

-

-

Casting: Pre-heat the Pt-Au casting mold on a hot plate or at the front of the furnace. Remove the crucible, swirl the molten liquid to ensure it is a clear, bubble-free, homogeneous melt, and pour it smoothly into the center of the mold.

-

Cooling: Place the mold on a refractory brick and allow it to cool to room temperature. An inverted beaker can be placed over it to prevent cracking from drafts. The resulting glass bead should be transparent and free of crystalline material.

-

Analysis: The flat analytical surface of the bead can now be analyzed directly by XRF.

Protocol 2: Fusion for ICP-OES/MS Analysis

This protocol is for the total dissolution of a sample for analysis by wet chemistry. Note: This method is generally not recommended if lead is an element of interest or if ultra-low trace element detection limits are required due to the high potential for spectral interferences from the lead and boron matrix.

Materials & Equipment:

-

Same as Protocol 1, excluding casting molds.

-

250 mL Teflon or Polypropylene beakers.

-

Magnetic stirrer and stir bars.

-

Dilute (5-10% v/v) trace-metal grade nitric acid (HNO₃).

-

Volumetric flasks.

Procedure:

-

Follow steps 1-5 from Protocol 1. A smaller sample and flux mass may be used (e.g., 0.200 g sample to 1.600 g flux) to reduce the final total dissolved solids (TDS) in the solution.

-

Dissolution Preparation: While the sample is fusing, place a 250 mL Teflon beaker containing 100 mL of 5% nitric acid and a magnetic stir bar onto a magnetic stirring plate.

-

Quenching and Dissolution:

-

Carefully remove the crucible containing the molten sample from the furnace.

-

Immediately and carefully pour the hot, molten liquid directly into the stirring nitric acid solution. Safety: This step must be done behind a safety shield as splattering can occur.

-

The hot melt will shatter upon contact with the cool acid, creating a large surface area for rapid dissolution.

-

-

Complete Dissolution: Cover the beaker with a watch glass and leave it stirring until the fused material is completely dissolved. This may take 30-60 minutes. Gentle heating (~60°C) can accelerate this process.

-

Final Preparation: Quantitatively transfer the solution to a volumetric flask (e.g., 250 mL or 500 mL) and dilute to the mark with 5% nitric acid. The solution is now ready for analysis. Trustworthiness: A method blank (containing only the flux and reagents) and a certified reference material (CRM) must be prepared and analyzed alongside the samples to validate the procedure and correct for any contamination.

Safety & Handling of Lead Metaborate

Lead is a highly toxic heavy metal with severe health implications. All handling of lead metaborate must adhere to strict safety protocols to minimize exposure.

-

Engineering Controls: Always handle lead metaborate powder and perform fusions inside a certified chemical fume hood to prevent inhalation of dust or fumes.[5]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times. After handling, wash hands thoroughly, even after removing gloves.[12]

-

Waste Disposal: All disposable materials contaminated with lead compounds (e.g., weighing papers, wipes, gloves) and all lead-containing solutions must be collected and disposed of as hazardous waste according to institutional and local regulations. Do not discharge into drains.[5]

-

Designated Area: It is best practice to designate a specific area of the lab for working with lead compounds to prevent cross-contamination.[5]

Conclusion

This compound is a powerful flux for the complete decomposition of geological samples. Its primary analytical advantage lies in its application to XRF, where its high-density matrix effectively buffers inter-element effects, potentially yielding highly accurate results for samples of diverse compositions. However, its utility is severely limited by the extreme toxicity of lead and its unsuitability for modern, high-sensitivity ICP-MS analysis. While largely replaced by lithium borate fluxes in routine geochemical laboratories, a thorough understanding of its principles and protocols remains valuable for specialized XRF applications and for interpreting historical data. The choice of flux must always be a careful balance between analytical requirements, safety, and subsequent instrumental analysis techniques.

References

-

Johnson, K. M., et al. (1999). XRF Analysis of Rocks and Minerals for Major and Trace Elements on a Single Low Dilution Li-tetraborate Fused Bead. GeoAnalytical Laboratory, Washington State University. Available at: [Link]

-

Johnson, K. M., et al. (1999). XRF Analysis of Rocks and Minerals for Major and Trace Elements on a Single Low Dilution Li-tetraborate Fused Bead. ResearchGate. Available at: [Link]

-

Suul, F. (1969). Lithium metaborate flux in silicate analysis. U.S. Geological Survey Professional Paper. Available at: [Link]

-

XRF Scientific. (2023). Choosing the Best Flux Materials for XRF Fusion Sample Prep. XRF Scientific. Available at: [Link]

-

AZoM. (2015). Iron Ore Analysis Using Simplified Borate Fusion and the WDXRF Analytical Method. AZoM. Available at: [Link]

-

AZoM. (2017). Using Borate Fusion for XRF Analysis to Determine the Composition of Sand and Aluminosilicates. AZoM. Available at: [Link]

-

IAM Drijfhout. Using the right flux for your XRF/ICP/AA analyses. IAM Drijfhout. Available at: [Link]

-

AZoM. (2017). Lithium Borate Fusion and Flux Quality. AZoM. Available at: [Link]

-

Potts, P. J. (1987). A handbook of silicate rock analysis. SpringerLink. Available at: [Link]

-

FLUXANA. Flux - Preparation of XRF samples. FLUXANA. Available at: [Link]

-

Elvatech. (2023). Matrix Effects in XRF Analysis. YouTube. Available at: [Link]

-

XRF Scientific. Choosing a Flux for XRF Sample Preparation. XRF Scientific. Available at: [Link]

-

Shapiro, L., & Brannock, W. W. (1956). Rapid analysis of silicate rocks. U.S. Geological Survey Bulletin. Available at: [Link]

-

Potts, P. J. (1985). A handbook of silicate rock analysis. U.S. Department of Energy, Office of Scientific and Technical Information. Available at: [Link]

-

Maledi, N., et al. (2021). Improved borate fusion technique for determination of rare earth elements in electronic waste components. Environmental Technology. Available at: [Link]

-

Fisher Scientific. Lead(II) metaborate monohydrate, Thermo Scientific Chemicals. Fisher Scientific. Available at: [Link]

-

ALS Global. Fusion decomposition. ALS Global. Available at: [Link]

-

Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Lead(II) metaborate monohydrate. Chemos. Available at: [Link]

-

ICPH. Borate Fusion. ICPH. Available at: [Link]

-

Claisse. (2018). WEBINAR: Fuel Oil Preparation by Borate Fusion for ICP Analysis. YouTube. Available at: [Link]

Sources

- 1. Borate Fusion - XRF, AA & ICP analysis | Malvern Panalytical [malvernpanalytical.com]

- 2. Borate Fusion – ICPH [icph.fr]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]

- 5. azom.com [azom.com]

- 6. Choosing the Best Flux Materials for XRF Fusion Sample Prep [xrfscientific.com]

- 7. iamdrijfhout.com [iamdrijfhout.com]

- 8. azomining.com [azomining.com]

- 9. kubikat.org [kubikat.org]

- 10. m.youtube.com [m.youtube.com]

- 11. resources.rigaku.com [resources.rigaku.com]

- 12. azom.com [azom.com]

- 13. azom.com [azom.com]

- 14. Preparation of XRF samples: Flux | FLUXaminar [fluxaminar.com]

Application Note: Protocol for Borate Fusion with Lead Metaborate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the principles and practices of borate fusion using lead metaborate monohydrate as a fluxing agent for the preparation of solid samples for elemental analysis. Borate fusion is a powerful technique for decomposing a wide range of inorganic materials, including those resistant to acid digestion, to produce a homogeneous glass disc for X-ray Fluorescence (XRF) analysis or a solution for Inductively Coupled Plasma (ICP) or Atomic Absorption (AA) spectroscopy. This application note details the underlying scientific principles, a generalized protocol, critical safety considerations for handling lead-based compounds, and a guide for method development.

Introduction to Borate Fusion

Borate fusion is a sample preparation technique that involves mixing a powdered sample with a borate flux and heating the mixture to a high temperature (typically 800-1100°C) until the sample dissolves into the molten flux.[1] This process overcomes the limitations of traditional acid digestion methods, which often fail to completely dissolve refractory materials such as silicates, aluminates, and other metal oxides.[2] The result of a successful fusion is a homogeneous glass bead or a solution that is representative of the original sample, eliminating errors arising from incomplete dissolution or particle size effects.[3]

The choice of flux is critical and depends on the chemical nature of the sample. Acidic fluxes, like lithium tetraborate, are effective for basic samples, while basic fluxes, such as lithium metaborate, are used for acidic samples.[4] this compound, the focus of this guide, is a powerful fluxing agent, particularly in the ceramics and glass industries where lead-based fluxes have been traditionally used to lower the melting point of silica and other components.[5][6]

The Role and Properties of this compound

This compound (Pb(BO₂)₂·H₂O) is a white crystalline powder.[7] It is insoluble in water but soluble in acids.[8] A key property for its use as a flux is its melting behavior; it loses its water of crystallization at 160°C and melts at 500°C.[7] This relatively low melting point compared to other borate fluxes can be advantageous in certain applications.